Tetradecyl nicotinate

Vue d'ensemble

Description

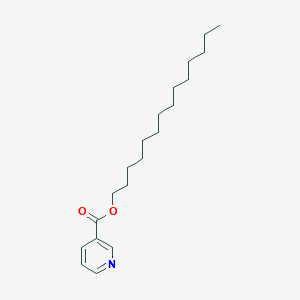

Tetradecyl nicotinate, also known as myristyl nicotinate, is a synthetic derivative of nicotinic acid. It is an ester formed from the reaction between nicotinic acid and tetradecanol. This compound is primarily used in dermatological applications due to its ability to deliver nicotinic acid into the skin, where it can exert various beneficial effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetradecyl nicotinate is synthesized through an esterification reaction. The process involves the reaction of nicotinic acid with tetradecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Tetradecyl nicotinate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and tetradecanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Nicotinic acid and tetradecanol.

Transesterification: A new ester and an alcohol, depending on the reactants used.

Applications De Recherche Scientifique

Hair Growth Promotion

Tetradecyl nicotinate has been studied for its efficacy in treating hair loss, particularly female pattern alopecia. A pilot study involving 60 female subjects indicated that topical application of this compound resulted in a statistically significant increase in hair fullness compared to a placebo group (P = 0.04) after six months of treatment . This finding suggests that this compound may enhance the health and growth of hair follicles by improving the delivery of niacin to the scalp without causing the vasodilation typically associated with direct niacin application.

Table 1: Summary of Pilot Study on this compound for Hair Growth

| Study Design | Sample Size | Treatment Duration | Results |

|---|---|---|---|

| Double-blinded, placebo-controlled | 60 | 6 months | Statistically significant increase in hair fullness (P = 0.04) |

Drug Delivery Systems

This compound serves as an effective penetration enhancer in transdermal drug delivery systems. Its structure allows it to modify skin permeability, facilitating the absorption of other therapeutic agents into deeper skin layers. This property is particularly beneficial for delivering hydrophilic drugs that typically struggle to penetrate the skin barrier.

Table 2: Comparison of this compound and Other Penetration Enhancers

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Increases skin permeability | Hair growth treatments, transdermal drug delivery |

| Myristyl Nicotinate | Similar mechanism, less effective | Skin applications |

| Octyl Nicotinate | Moderate penetration enhancement | Limited applications |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various formulations:

- Hair Growth Formulations : Research indicates that formulations containing this compound can significantly improve hair fullness and health, making it a promising candidate for further development in alopecia treatments .

- Transdermal Delivery : Studies have demonstrated that this compound can enhance the dermal delivery of other compounds when used in combination with them, showcasing its versatility as a drug delivery agent .

Mécanisme D'action

Tetradecyl nicotinate exerts its effects primarily through the delivery of nicotinic acid into the skin. Nicotinic acid is known to increase the levels of nicotinamide adenine dinucleotide (NAD) in the skin, which plays a crucial role in cellular metabolism and repair processes. The increased NAD levels promote epidermal differentiation and enhance the skin barrier function, thereby preventing and repairing photodamage.

Comparaison Avec Des Composés Similaires

- Benzyl nicotinate

- Ethyl nicotinate

- Methyl nicotinate

Comparison: Tetradecyl nicotinate is unique among these compounds due to its longer alkyl chain, which enhances its lipophilicity and ability to penetrate the skin. This makes it particularly effective in delivering nicotinic acid into the deeper layers of the skin, where it can exert its beneficial effects.

Activité Biologique

Tetradecyl nicotinate, also known as myristyl nicotinate, is a lipophilic derivative of nicotinic acid (niacin). Its chemical formula is CHNO, and it is primarily recognized for its role in enhancing dermal absorption and serving as a prodrug for nicotinic acid. This compound has garnered attention for its potential therapeutic applications in dermatology, particularly in improving skin health and treating conditions such as actinic keratosis and hair loss.

The biological activity of this compound is largely attributed to its conversion into nicotinic acid upon hydrolysis. This conversion leads to several physiological effects:

- Vasodilation : Nicotinic acid is known for its vasodilatory properties, which can enhance blood circulation and nutrient delivery to the skin.

- NAD Production : Nicotinic acid acts as a precursor to nicotinamide adenine dinucleotide (NAD), a critical coenzyme involved in various cellular processes, including energy metabolism and DNA repair .

- Skin Barrier Function : Research indicates that this compound may improve skin barrier function, promoting repair in conditions such as atopic dermatitis and chronic photodamage .

Efficacy in Dermatological Applications

- Actinic Keratosis Prevention : this compound is being investigated for its potential role in preventing actinic keratosis, a precancerous skin condition. Studies suggest that it stimulates epidermal differentiation and increases NAD content in the skin, which may help mitigate the effects of photodamage .

- Hair Growth Enhancement : A pilot study evaluated the efficacy of topical this compound in women with female pattern alopecia. The study involved 60 participants and reported a statistically significant increase in hair fullness after six months of application (P = 0.04 compared to placebo) . This suggests that this compound may be beneficial for hair growth disorders.

- Skin Health Improvement : this compound has shown promise in improving conditions related to skin barrier impairment. It may be particularly useful for patients undergoing treatments that compromise skin integrity, such as retinoids or steroids .

Comparative Analysis with Other Nicotinic Acid Derivatives

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octyl Nicotinate | CHNO | Shorter alkyl chain; different absorption characteristics |

| Hexadecyl Nicotinate | CHNO | Longer alkyl chain; potentially more lipophilic |

| Methyl Nicotinate | CHNO | Smaller derivative; rapid absorption but less sustained release |

This compound stands out due to its balanced hydrophilic-lipophilic properties, which enhance both dermal penetration and systemic effects through hydrolysis into active forms.

Case Studies

A notable case study highlighted the adverse effects associated with intralesional sclerotherapy using sodium tetradecyl sulfate, which shares structural similarities with this compound. The case involved a 12-year-old girl who developed Nicolau syndrome following treatment for a pyogenic granuloma. This incident underscores the importance of understanding the biological activity and potential risks associated with compounds related to this compound .

Propriétés

IUPAC Name |

tetradecyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLGJWCZSCAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181770 | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273203-62-6 | |

| Record name | Tetradecyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.